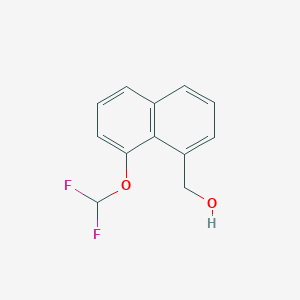
1-(Difluoromethoxy)naphthalene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-8-methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group at the 8th position
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-8-methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether as the reagent.
Methanol Substitution: The final step involves the substitution of a methanol group at the 8th position of the naphthalene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-8-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-8-methanol can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-methanol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-methanol: Contains an additional fluorine atom, which can further enhance its lipophilicity and reactivity.
1-(Difluoromethoxy)benzene: A simpler structure with only one aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[8-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2 |
InChI Key |
UCGNDBHWSXPNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)


![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)




![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)
